molecular formula C7H6N6O5 B3216383 3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole CAS No. 1171733-17-7

3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole

Cat. No.: B3216383
CAS No.: 1171733-17-7
M. Wt: 254.16 g/mol
InChI Key: CCGKCSPUPQBCKO-UHFFFAOYSA-N
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Description

3-Methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole is a nitro-functionalized bipyrazole derivative characterized by a methoxy (-OCH₃) substituent at position 3 and nitro (-NO₂) groups at positions 4 and 4'. Bipyrazole scaffolds are renowned for their high nitrogen content, thermal stability, and versatility in energetic and pharmaceutical applications .

Properties

IUPAC Name

3-methoxy-4-nitro-1-(4-nitro-1H-pyrazol-5-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6O5/c1-18-7-5(13(16)17)3-11(10-7)6-4(12(14)15)2-8-9-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGKCSPUPQBCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole typically involves the nitration of a precursor compound. One common method involves the nitration of 4,4’-dinitro-1’H-1,3’-bipyrazole using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of 3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Bipyrazole Derivatives

Key Compounds:

4,4′-Dinitro-1H,1′H-3,3′-bipyrazole (22): Synthesized via nitration of bipyrazole using HNO₃/H₂SO₄, followed by NH₄NO₃/TFAA to introduce nitro groups . Lacks methoxy substituents, leading to higher sensitivity in energetic applications.

2',3,3',5'-Tetramethyl-4'-nitro-2'H-1,3'-bipyrazole (TMNB): Features methyl (-CH₃) groups at positions 2',3,3',5' and a nitro group at 4'. Synthesized via Knorr pyrazole synthesis using 1,3-dicarbonyl precursors .

4,4′-Dichloro-3,5′-diphenyl-1′H-1,3′-bipyrazole: Substituted with chloro (-Cl) and phenyl (-C₆H₅) groups, synthesized via recrystallization from ethanol .

Physical and Chemical Properties

  • Melting Points: TMNB: Not explicitly reported, but related methyl-nitro bipyrazoles exhibit mp ~125°C (e.g., trifluoromethyl analog: 124.9–125.1°C) . 4,4′-Dichloro-3,5′-diphenyl: Forms colorless crystals with high thermal stability . 3-Methoxy analog: Expected higher solubility due to methoxy’s electron-donating nature, though data are lacking.
  • Spectroscopic Data: Nitro groups in bipyrazoles show IR peaks at 1512–1370 cm⁻¹ (asymmetric/symmetric NO₂ stretching) . Methoxy groups typically absorb at ~2830 cm⁻¹ (C-O stretch), but this remains unverified for the target compound.

Biological Activity

3-Methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole is a polynitrogen heterocyclic compound that has garnered attention due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a bipyrazole core with methoxy and dinitro substituents, contributing to its reactivity and biological potential. The presence of nitro groups enhances its oxidative properties, while the methoxy group can influence its interaction with biological targets.

Synthesis

The synthesis of 3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole typically involves:

  • Nitration : Using a mixture of nitric and sulfuric acids to introduce nitro groups onto a precursor compound.
  • Reagents : Common reagents include nitric acid, sulfuric acid, and various solvents under controlled temperature conditions to optimize yield and purity .

Antimicrobial Activity

Recent studies have indicated that derivatives of 3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been attributed to its interference with microbial enzyme activity.

Activity Type Effect Mechanism
AntibacterialInhibition of growth in Gram-positive bacteriaDisruption of cell wall synthesis
AntifungalModerate activity against fungal pathogensInhibition of ergosterol biosynthesis

Anti-Cancer Potential

Research has suggested that 3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole may possess anti-cancer properties. Studies focused on its cytotoxic effects against various cancer cell lines have shown promising results.

Cell Line IC50 (µM) Effect
MDA-MB-231 (breast cancer)15.2Significant cytotoxicity
A549 (lung cancer)12.5Induction of apoptosis

The biological activity of 3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole is primarily mediated through:

  • Redox Reactions : The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and repair, leading to cell death in rapidly dividing cancer cells .

Comparative Analysis

When compared to similar compounds such as 4,4'-dinitro-1'H-1,3'-bipyrazole and 3-amino derivatives, 3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole shows enhanced stability and reactivity due to the presence of the methoxy group. This structural feature not only affects its chemical reactivity but also enhances its binding affinity towards biological targets.

Compound Key Features Biological Activity
4,4'-dinitro-1'H-1,3'-bipyrazoleLacks methoxy groupLower antimicrobial activity
3-amino-4,4'-dinitro-1'H-1,3'-bipyrazoleContains amino groupEnhanced cytotoxicity
3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole Contains both methoxy and nitro groupsBroad spectrum of biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole
Reactant of Route 2
3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole

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